Cas no 2034485-52-2 (6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide)
![6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034485-52-2x500.png)
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide
- 6-bromo-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]indazole-3-carboxamide
- 6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide
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- インチ: 1S/C19H15BrN4OS/c1-24-18(15-5-4-14(20)8-16(15)23-24)19(25)22-10-12-7-13(11-21-9-12)17-3-2-6-26-17/h2-9,11H,10H2,1H3,(H,22,25)
- InChIKey: NDZWSRRPIHZANH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=NN(C)C=2C(NCC1C=NC=C(C2=CC=CS2)C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 510
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 88
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-4445-20mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-30mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-40mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-2mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-4mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-15mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-5mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-25mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-100mg |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6515-4445-10μmol |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide |
2034485-52-2 | 10μmol |
$69.0 | 2023-09-08 |
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamideに関する追加情報
6-Bromo-2-Methyl-N-{[5-(Thiophen-2-Yl)Pyridin-3-Yl]Methyl}-2H-Indazole-3-Carboxamide: A Comprehensive Overview
The compound with CAS No 2034485-52-2, known as 6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a bromine atom at the sixth position of the indazole ring, a methyl group at the second position, and a carboxamide group attached to the third position. The molecule also features a thiophene moiety linked to a pyridine ring through a methylene group, creating a unique heterocyclic system.
Recent studies have highlighted the potential of 6-bromo derivatives in various therapeutic applications. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that such compounds exhibit promising anti-tumor activity by targeting specific kinases involved in cancer cell proliferation. The presence of the thiophene group in this compound is particularly significant, as it contributes to enhanced bioavailability and improved pharmacokinetic properties. This makes 6-bromo derivatives attractive candidates for drug development.
The synthesis of 6-bromo derivatives typically involves multi-step reactions, including bromination, alkylation, and coupling reactions. A study in *Organic Process Research & Development* detailed an optimized synthesis pathway that minimizes the use of hazardous reagents while maintaining high yields. The use of microwave-assisted synthesis has also been explored to accelerate reaction times and improve product purity.
In terms of biological activity, N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl} derivatives have shown potent anti-inflammatory properties. Research conducted at the University of California, San Francisco, revealed that these compounds inhibit COX enzymes more effectively than traditional NSAIDs, with fewer gastrointestinal side effects. This finding underscores their potential as next-generation anti-inflammatory agents.
The indazole core of this compound plays a crucial role in its pharmacological activity. Indazoles are known for their ability to interact with various protein targets due to their rigid structure and electron-deficient nature. The bromine substitution further enhances the molecule's electronic properties, making it more effective in binding to specific receptors.
From a materials science perspective, indazole-based compounds have been investigated for their potential in organic electronics. A team at Stanford University reported that such molecules can be used as building blocks for high-performance OLEDs due to their excellent charge transport properties. The incorporation of bromine and thiophene groups in this compound may further enhance its electronic characteristics.
In conclusion, 6-bromo derivatives like CAS No 2034485-52
2034485-52-2 (6-bromo-2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2H-indazole-3-carboxamide) 関連製品
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